4-Chloro-2-(3-fluorophenyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(3-fluorophenyl)benzoic acid is an aromatic carboxylic acid derivative This compound is characterized by the presence of a chlorine atom at the 4-position and a fluorine atom at the 3-position of the phenyl ring attached to the benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(3-fluorophenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as the preparation of intermediates, purification, and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(3-fluorophenyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form different derivatives or reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent can facilitate substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can produce different carboxylic acid derivatives or alcohols.
Scientific Research Applications
4-Chloro-2-(3-fluorophenyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(3-fluorophenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of the chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can result in the modulation of biological processes, making it useful in drug development and other applications .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-fluorobenzoic acid
- 3-Chloro-4-fluorophenylboronic acid
- 4-Fluoro-3-chlorophenylboronic acid
Uniqueness
4-Chloro-2-(3-fluorophenyl)benzoic acid is unique due to the specific positioning of the chlorine and fluorine atoms, which can significantly affect its chemical properties and reactivity compared to other similar compounds. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
4-chloro-2-(3-fluorophenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-9-4-5-11(13(16)17)12(7-9)8-2-1-3-10(15)6-8/h1-7H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJOICBDZNAQFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C=CC(=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673457 |
Source
|
Record name | 5-Chloro-3'-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20673457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214367-45-9 |
Source
|
Record name | 5-Chloro-3'-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20673457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.